2-benzyl-octahydro-1H-isoindole-3a-carboxylic acid
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Overview
Description
2-benzyl-octahydro-1H-isoindole-3a-carboxylic acid is a complex organic compound with the molecular formula C16H21NO2. This compound is part of the isoindole family, which is known for its diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-octahydro-1H-isoindole-3a-carboxylic acid typically involves multiple steps. One common method includes the use of intramolecular Mitsunobu cyclization for 1,2,3,4-tetrahydroquinoxalines, followed by PPh3/I2/imidazole mediated 6-exo-tet cyclization . This method ensures the formation of the hexahydro-isoindole core structure.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally involves standard organic synthesis techniques, including cyclization and esterification reactions, under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-benzyl-octahydro-1H-isoindole-3a-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines .
Scientific Research Applications
2-benzyl-octahydro-1H-isoindole-3a-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-benzyl-octahydro-1H-isoindole-3a-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-benzyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione: Similar in structure but differs in the functional groups attached to the isoindole core.
4,7-Methano-1H-inden-6-ol, 3a,4,5,6,7,7a-hexahydro-, acetate: Another compound with a similar hexahydro structure but different substituents.
Uniqueness
2-benzyl-octahydro-1H-isoindole-3a-carboxylic acid is unique due to its specific functional groups and the resulting biological activities.
Properties
IUPAC Name |
2-benzyl-3,4,5,6,7,7a-hexahydro-1H-isoindole-3a-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c18-15(19)16-9-5-4-8-14(16)11-17(12-16)10-13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZQSVBQTEURCPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CN(CC2C1)CC3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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